molecular formula C13H24O7S B13442049 2-Oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oic acid

2-Oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oic acid

Cat. No.: B13442049
M. Wt: 324.39 g/mol
InChI Key: FAVQZFSCNOULRC-UHFFFAOYSA-N
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Description

2-Oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oic acid is a complex organic compound characterized by its unique structure, which includes multiple oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oic acid typically involves multi-step organic reactions One common method includes the reaction of a precursor compound with specific reagents under controlled conditions to introduce the desired functional groups

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

2-Oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme activity and protein interactions due to its unique functional groups.

    Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oic acid involves its interaction with molecular targets through its functional groups. These interactions can affect various biochemical pathways and processes. For example, the oxo and thiao groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oic acid: This compound has a similar structure but includes a bromine atom and an aza group.

    tert-Butyl 1-bromo-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oate: Similar in structure but includes a tert-butyl group and an aza group.

    2,5-Dioxopyrrolidin-1-yl 2-oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oate: This compound includes a pyrrolidinyl group and has similar functional groups.

Uniqueness

2-Oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oic acid is unique due to its specific combination of oxo and thiao groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H24O7S

Molecular Weight

324.39 g/mol

IUPAC Name

3-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C13H24O7S/c1-12(14)21-11-10-20-9-8-19-7-6-18-5-4-17-3-2-13(15)16/h2-11H2,1H3,(H,15,16)

InChI Key

FAVQZFSCNOULRC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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